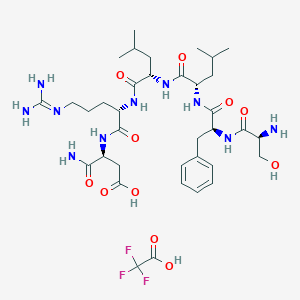

TRAP-6 amide (TFA)

Description

TRAP-6 amide (Thrombin Receptor-Activating Peptide-6 amide) is a synthetic peptide agonist of protease-activated receptor 1 (PAR-1), a key mediator of platelet activation and thrombosis. Its sequence, SFLLRN-amide, mimics the tethered ligand exposed after thrombin cleavage of PAR-1 . The trifluoroacetic acid (TFA) salt form enhances solubility and stability, making it suitable for in vitro studies .

Properties

Molecular Formula |

C36H57F3N10O11 |

|---|---|

Molecular Weight |

862.9 g/mol |

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H56N10O9.C2HF3O2/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20;3-2(4,5)1(6)7/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39);(H,6,7)/t21-,22-,23-,24-,25-,26-;/m0./s1 |

InChI Key |

FCJXDDFURZKDIN-POCCEKOUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Functionalization

TRAP-6 amide is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) using Rink amide resin, which provides a stable amide bond upon cleavage. The resin’s loading capacity (typically 0.3–0.7 mmol/g) directly influences yield and purity. Pre-swelling in dichloromethane (DCM) for 30 minutes enhances accessibility to reactive sites, ensuring efficient coupling.

Sequential Fmoc Deprotection and Amino Acid Coupling

Each amino acid is coupled using the following protocol:

- Fmoc Deprotection : 20% piperidine in dimethylformamide (DMF) for 5 minutes, repeated twice, removes the Fmoc group.

- Coupling Reaction : A 4:1 molar excess of Fmoc-amino acid, activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA), is agitated for 60–90 minutes.

- Capping : Unreacted amino groups are acetylated using acetic anhydride and DIEA to prevent deletion sequences.

The sequence for TRAP-6 amide (H-Ser-Phe-Leu-Leu-Arg-Asn-NH2) requires careful optimization at the arginine residue due to steric hindrance. Coupling efficiency is monitored via Kaiser tests, with repeat couplings performed if ninhydrin-positive results persist.

Cleavage and Deprotection with Trifluoroacetic Acid

TFA Cleavage Cocktail Composition

Final cleavage from the resin and side-chain deprotection employ a TFA-based cocktail. A standard mixture includes:

- TFA (94%)

- Water (2.5%)

- Triisopropylsilane (2.5%)

- 1,2-Ethanedithiol (1%) (for cysteine-free sequences).

Scavengers prevent cation-mediated side reactions, particularly for arginine (Pg = Pmc) and asparagine (Trt) residues. Extended cleavage times (4 hours) are required for Asn(Trt) to prevent premature truncation.

Cleavage Protocol

- Resin Treatment : Dry resin (1 g) is immersed in 10 mL cleavage cocktail per gram and agitated for 4 hours at 25°C.

- Filtration : The resin is filtered, washed with fresh TFA, and the filtrate concentrated under reduced pressure.

- Precipitation : Cold diethyl ether is added to precipitate the crude peptide, which is pelleted via centrifugation (10,000 ×g, 10 minutes).

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude TRAP-6 amide (TFA) is purified using a C18 column with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B):

| Time (min) | % Solvent B |

|---|---|

| 0 | 5 |

| 30 | 60 |

| 35 | 95 |

Fractions are collected at 214 nm, and purity is assessed via analytical HPLC (>95% target).

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

Formulation and Stability Assessment

Stock Solution Preparation

TRAP-6 amide (TFA) is solubilized in sterile water at 1 mg/mL, aliquoted, and stored at -20°C. Lyophilized powder remains stable for 24 months at -80°C, with no detectable degradation via HPLC.

| Concentration (mg/mL) | Volume (mL) |

|---|---|

| 1 | 1.335 |

| 5 | 6.677 |

| 10 | 13.353 |

Bioactivity Validation

Platelet aggregometry assays using human platelet-rich plasma (PRP) validate functionality. TRAP-6 amide (TFA) exhibits an EC50 of 0.03–40 µM, with reduced sensitivity under hypoxic conditions (p < 0.01):

| Agonist | Baseline EC50 (log M) | Hypoxia EC50 (log M) |

|---|---|---|

| TRAP-6 amide | -6.314 ± 0.105 | -5.759 ± 0.084 |

Troubleshooting and Optimization

Common Synthesis Challenges

Scavenger Selection Guidelines

- For Trt-protected residues : Use triisopropylsilane (TIS) to prevent carbocation rearrangements.

- For His(Trt) : 1,2-Ethanedithiol (EDT) minimizes alkylation side reactions.

Chemical Reactions Analysis

Table 1: Common Scavengers in TFA-Mediated Cleavage

| Scavenger | Role | Target Intermediates |

|---|---|---|

| Phenol | Traps t-butyl cations | Prevents Trp sulfonation |

| Thioanisole | Quenches sulfonium ions | Reduces Arg sulfonation |

| EDT | Protects thiol groups | Prevents Cys oxidation |

| Water | Hydrolyzes reactive species | Minimizes side reactions |

Side Reactions and Mitigation

During synthesis, TRAP-6 amide (TFA) is susceptible to:

-

Alkylation : t-Butyl cations react with nucleophilic residues (e.g., Trp, Met), forming undesired adducts. Using Boc-protected Trp (Trp(Boc)) prevents this .

-

Sulfonation : Residual Mtr/Pmc groups on Arg generate sulfonic acids, modifying Trp. This is mitigated by using Trp(Boc) and optimized cleavage times (6–24 hours) .

-

Reattachment : Cleaved linker cations rebind to the peptide. Modified Rink amide resins (e.g., Rink Amide MBHA) minimize this .

TFA-Peptide Interactions in Solution

TFA influences TRAP-6 amide’s biophysical behavior:

-

Phase Separation : At stoichiometric ratios >1:1 (TFA:peptide), TFA narrows liquid-liquid phase separation (LLPS) conditions, altering droplet size distributions (0.1–10 nm and ~100 nm populations) .

-

Amide Proton Interactions : TFA’s ¹⁹F NMR signals correlate with amide proton shifts (8.3–8.5 ppm), suggesting direct interactions that stabilize peptide conformation .

Table 2: Impact of Counterions on TRAP-6 amide Stability

| Counterion | LLPS Behavior | Droplet Size (DLS) |

|---|---|---|

| TFA | Narrow phase transition, small droplets | 0.1–10 nm, 100 nm, 1–2 μm |

| Cl⁻ | Broad phase transition | 1–2 μm (primary) |

| OAc⁻ | Similar to Cl⁻ but variable | 0.1–10 nm, 100 nm, 1–2 μm |

Biological Activity and Reactivity

TRAP-6 amide (TFA) binds PAR-1, inducing:

-

Platelet Aggregation : EC₅₀ = 0.8 μM via intracellular Ca²⁺ mobilization and PKC activation .

-

Signal Potentiation : P2Y₁₂ inhibition (e.g., MRS2395) enhances TRAP-6-induced dense granule release by 40%, dependent on PKC-δ but not calcium .

Table 3: Pharmacological Modulation of TRAP-6 Activity

| Inhibitor | Target | Effect on TRAP-6 Response |

|---|---|---|

| Ro 31–8220 | Pan-PKC | Abolishes dense granule release |

| Rottlerin | PKC-δ | Reduces release by 60% |

| BAPTA | Calcium chelator | No effect alone; reduces MRS2395 synergy |

Stability and Storage

Scientific Research Applications

Platelet Aggregation Studies

TRAP-6 amide is widely used to study platelet behavior, particularly in the context of aggregation. It induces strong platelet aggregation responses, making it a valuable tool for assessing platelet function under various conditions.

- Mechanism of Action : TRAP-6 amide stimulates platelets to aggregate irreversibly, leading to structural changes and degranulation. This action is crucial for understanding thrombus formation in cardiovascular diseases .

Cardiovascular Research

The compound has been instrumental in exploring mechanisms related to cardiovascular health, particularly in studying conditions such as peripheral artery disease (PAD) and coronary artery disease (CAD).

- Case Study Insights : Research indicates that patients with PAD exhibit heightened platelet reactivity when stimulated with TRAP-6 compared to those with CAD. This suggests that TRAP-6 could serve as a biomarker for assessing cardiovascular risk and treatment efficacy .

Hematological Disorders

TRAP-6 amide is utilized in the evaluation of various hematological conditions, including inherited platelet disorders. Its ability to induce aggregation allows researchers to differentiate between normal and pathological platelet responses.

- Methodology : Light transmission aggregometry (LTA) is often employed alongside TRAP-6 amide to quantify platelet function accurately. This method provides a reference for comparing responses induced by other aggregating agents like adenosine diphosphate (ADP) .

Data Table: Applications of TRAP-6 Amide

Case Study 1: Evaluation of Platelet Function

A study investigated the effects of TRAP-6 amide on platelet aggregation in patients undergoing dual antiplatelet therapy. Results indicated that while ADP-induced aggregation was significantly reduced, TRAP-6 still elicited strong responses, highlighting its utility as a positive control in assessing residual platelet reactivity .

Case Study 2: Sticky Platelet Syndrome

Research into Sticky Platelet Syndrome utilized TRAP-6 amide to explore the underlying mechanisms contributing to increased thrombotic risks. The findings suggested that TRAP-6 can effectively simulate the pro-coagulant activity observed in this syndrome, providing insights into potential therapeutic targets .

Mechanism of Action

TRAP-6 amide (TFA) exerts its effects by binding to and activating the protease-activated receptor 1 (PAR-1) on the surface of platelets. This activation triggers a cascade of intracellular signaling pathways, leading to platelet aggregation, structural changes, and degranulation. The key molecular targets involved include G-proteins and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .

Comparison with Similar Compounds

Key Properties:

- Mechanism : Binds PAR-1, inducing G-protein-coupled signaling, platelet aggregation, and degranulation .

- Potency : EC₅₀ = 0.15 µM for platelet aggregation .

- Purity : >98% .

- Applications: Study of PAR-1 signaling in thrombosis, inflammation, and vascular biology . Evaluation of antiplatelet therapies (e.g., prasugrel, aspirin) . Diagnosis of platelet hyperactivity disorders like sticky platelet syndrome .

Comparison with Similar Compounds

TRAP-6 amide (TFA) is distinguished from other PAR agonists/antagonists by receptor specificity, structural features, and functional outcomes. Below is a detailed comparison:

Receptor Specificity and Activity

Key Differences :

- Receptor Selectivity : TRAP-6 amide and TFLLR-NH2 target PAR-1, whereas PAR-4 agonists (e.g., AYPGKF-amide) activate PAR-4, which mediates slower, sustained platelet responses .

- Agonist vs.

- Natural vs. Synthetic : Thrombin activates both PAR-1 and PAR-4, complicating its use in studies requiring receptor-specific effects .

Functional and Assay Performance

Key Insights :

- TRAP-6 amide’s unique ability to bypass ADP/P2Y12 and TXA2 inhibition (e.g., by prasugrel/aspirin) highlights its utility in studying residual platelet reactivity .

- Lack of correlation between light transmission aggregometry (LTA) and multiple electrode aggregometry (MP) for TRAP-6 amide suggests assay-dependent variability, unlike collagen .

Q & A

Q. What is the mechanism of TRAP-6 amide in activating PAR-1, and how does it differ from thrombin-mediated activation?

TRAP-6 amide is a synthetic peptide agonist of protease-activated receptor 1 (PAR-1), mimicking the tethered ligand sequence (SFLLRN) exposed after thrombin cleavage. Unlike thrombin, which requires proteolytic cleavage of PAR-1 to activate the receptor, TRAP-6 amide directly binds to the receptor’s ligand-binding domain, bypassing enzymatic cleavage . This allows controlled, thrombin-independent activation of PAR-1, making it ideal for studying downstream signaling (e.g., platelet aggregation, calcium flux) without confounding variables from thrombin’s proteolytic activity .

Q. How should TRAP-6 amide concentrations be optimized for platelet aggregation assays?

TRAP-6 amide induces platelet aggregation in a concentration-dependent manner, with an EC50 of 0.15 µM in vitro . For standardized protocols:

Q. What are the solubility and storage requirements for TRAP-6 amide?

TRAP-6 amide is highly soluble in water (up to 100 mg/mL or ~133 mM with sonication) . For stability:

Q. How does the amidation of TRAP-6 enhance its stability and bioactivity?

The C-terminal amidation (-NH2) of TRAP-6 prevents enzymatic degradation by exopeptidases, prolonging its half-life in vitro. This modification also improves binding affinity to PAR-1 by stabilizing the peptide’s α-helical conformation, ensuring reproducible activation of downstream pathways (e.g., Gq-mediated calcium signaling) .

Advanced Research Questions

Q. How do hypoxia and prolonged incubation affect TRAP-6 amide sensitivity in platelet studies?

Hypoxia downregulates PAR-1 expression in platelets over time, reducing TRAP-6 amide sensitivity after 6–11 days of exposure. This time-dependent effect necessitates:

Q. What experimental strategies mitigate TRAP-6 amide’s cross-reactivity with non-PAR-1 receptors like GPR15?

TRAP-6 amide may interact with GPR15 or F2R in certain cell types, confounding results in heterologous systems. To address this:

Q. How can researchers reconcile contradictory reports of TRAP-6 amide as a PAR-1 agonist versus antagonist?

Discrepancies arise from differences in experimental models (e.g., cell type, species) and peptide purity. For clarity:

Q. What methodologies are recommended for analyzing TRAP-6 amide’s downstream signaling in endothelial cells versus platelets?

TRAP-6 amide activates divergent pathways in endothelial cells (anti-inflammatory) versus platelets (pro-aggregatory). To compare:

Q. How do in vitro findings with TRAP-6 amide translate to in vivo models of thrombosis?

In vivo translation requires addressing pharmacokinetic limitations:

- TRAP-6 amide has a short plasma half-life (<5 min); use continuous infusion or stabilized analogs for chronic models.

- Monitor bleeding risks via thromboelastography (TEG) and platelet counts in animal models .

Q. What are the implications of TRAP-6 amide-induced downregulation of inflammatory pathways in T cells?

TRAP-6 amide suppresses leukocyte activation and cytokine production in wild-type T cells via PAR-1/GPR15 crosstalk. To study this:

- Perform RNA-seq to identify suppressed pathways (e.g., NF-κB, MAPK).

- Validate with GPR15 knockout models to dissect PAR-1-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.